2-Thiomorpholinopyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiomorpholinopyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a thiomorpholine ring fused to a pyrimidine core, with a nitrile group at the 5-position. Its unique structure imparts a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholinopyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiomorpholine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Thiomorpholinopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Thiomorpholinopyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Thiomorpholinopyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an ATP mimetic, inhibiting the activity of tyrosine kinases by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to apoptotic cell death in cancer cells .
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Morpholinopyrimidine derivatives: These compounds contain a morpholine ring instead of a thiomorpholine ring, resulting in different chemical and biological properties.
Uniqueness: 2-Thiomorpholinopyrimidine-5-carbonitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific interactions with molecular targets and its potential as a therapeutic agent .
Properties
Molecular Formula |
C9H10N4S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H10N4S/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-4H2 |
InChI Key |
OYTVBBXGKHKLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.